N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide

Description

Structural Characterization of N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide

Molecular Architecture and Crystallographic Analysis

Benzothiazole Core Structure and Substitution Patterns

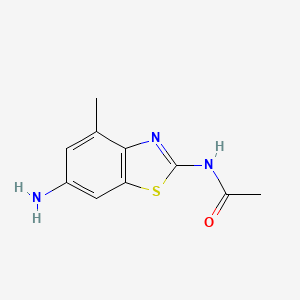

The benzothiazole core structure of this compound exhibits characteristic features that distinguish it from other benzothiazole derivatives. The fundamental architecture consists of a fused benzene and thiazole ring system, where the thiazole nitrogen occupies position 3 and the sulfur atom occupies position 1 of the heterocyclic ring. The specific substitution pattern creates a unique electronic environment within the molecule.

The amino group positioned at carbon 6 of the benzothiazole ring introduces significant electron-donating characteristics to the aromatic system. This substitution creates an electron-rich region that influences both the electronic distribution and the potential for hydrogen bonding interactions. The methyl group at position 4 provides steric bulk and hydrophobic character, which affects the overall molecular conformation and crystal packing arrangements.

The acetamide substituent at position 2 represents a crucial structural feature, as it introduces both hydrogen bond donor and acceptor capabilities through the amide functionality. The carbonyl oxygen and the amide nitrogen create distinct sites for intermolecular interactions, while the methyl group of the acetamide provides additional steric considerations. This substitution pattern results in a molecular framework with C10H11N3OS composition, where the heteroatoms are strategically positioned to enable multiple interaction modes.

Comparative analysis with related benzothiazole structures reveals that similar compounds, such as 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, demonstrate how different substitution patterns affect molecular geometry. In that compound, the benzothiazole moiety adopts an almost planar structure with root mean square deviations of 0.091 and 0.051 Å for independent molecules in the crystal structure. The planar nature of the benzothiazole core in these compounds suggests that this compound likely exhibits similar structural characteristics.

X-ray Diffraction Studies of Crystal Packing Arrangements

Crystal structure analysis of benzothiazole acetamide derivatives provides crucial insights into the solid-state organization of this compound. While specific crystallographic data for this exact compound requires further investigation, related benzothiazole acetamides demonstrate characteristic packing patterns that can inform our understanding of this molecule's behavior in the crystalline state.

Studies of structurally similar compounds reveal that benzothiazole acetamides frequently crystallize in common space groups such as triclinic P1 or monoclinic systems. For instance, related compounds have been observed to form crystallographic dimers through hydrogen bonding interactions, with two independent molecules in the asymmetric unit. This suggests that this compound may exhibit similar dimeric arrangements in its crystal structure.

The crystal packing of benzothiazole derivatives often involves the formation of ribbon-like structures or layer arrangements. In comparable compounds, molecules have been observed to organize into ribbons through specific hydrogen bonding patterns, which are then interconnected by weaker intermolecular forces. The presence of both amino and acetamide functionalities in this compound suggests that multiple hydrogen bonding motifs could contribute to its crystal packing.

The crystallographic analysis of related benzothiazole compounds has revealed important structural parameters that likely apply to this compound. Bond lengths within the benzothiazole core typically range from 1.3 to 1.4 Å for carbon-nitrogen bonds and approximately 1.7 Å for carbon-sulfur bonds. The acetamide carbonyl bond length generally measures around 1.2 Å, while the amide carbon-nitrogen bond extends to approximately 1.3 Å.

| Structural Parameter | Typical Range (Å) | Reference Compound |

|---|---|---|

| Benzothiazole C-N bond | 1.3-1.4 | Related benzothiazole derivatives |

| Benzothiazole C-S bond | 1.7-1.8 | Related benzothiazole derivatives |

| Acetamide C=O bond | 1.2-1.25 | Benzothiazole acetamides |

| Acetamide C-N bond | 1.3-1.35 | Benzothiazole acetamides |

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding capabilities of this compound arise from multiple functional groups that can participate as both donors and acceptors. The amino group at position 6 provides two hydrogen bond donors, while the acetamide moiety contributes one donor (the amide nitrogen-hydrogen) and one acceptor (the carbonyl oxygen). Additionally, the thiazole nitrogen can function as a hydrogen bond acceptor.

Analysis of related benzothiazole acetamide structures reveals characteristic hydrogen bonding patterns that likely apply to this compound. Classical hydrogen bonds frequently form between amino groups and carbonyl oxygens, creating N-H···O interactions with typical donor-acceptor distances ranging from 2.8 to 3.2 Å. Additionally, N-H···N hydrogen bonds between amino groups and thiazole nitrogens contribute to the overall hydrogen bonding network.

In structurally similar compounds, researchers have observed the formation of hydrogen-bonded dimers through paired N-H···N interactions, where the hydrogen bonding distances measure approximately 2.9 Å. These dimers subsequently organize into extended structures through additional weak interactions, including C-H···O contacts and aromatic stacking interactions.

The three-dimensional hydrogen bonding network in benzothiazole acetamides often creates complex supramolecular architectures. Studies of related compounds have identified interconnected layer structures, where classical hydrogen bonds operate in different crystallographic planes. The first layer typically involves N-H···O and N-H···N interactions, while the second layer incorporates additional N-H···O contacts and may include halogen bonding interactions when appropriate substituents are present.

Weaker intermolecular interactions also contribute significantly to the crystal stability of benzothiazole compounds. Sulfur-sulfur contacts have been observed in related structures, with typical S···S distances around 3.6 Å, indicating attractive interactions that help stabilize the crystal packing. Additionally, C-H···π interactions between methyl groups and aromatic rings contribute to the overall intermolecular interaction network.

| Interaction Type | Typical Distance (Å) | Geometric Requirements |

|---|---|---|

| N-H···O (amino to carbonyl) | 2.8-3.2 | Linear arrangement preferred |

| N-H···N (amino to thiazole) | 2.7-3.1 | Directional hydrogen bonding |

| S···S contacts | 3.5-3.7 | Van der Waals interaction |

| C-H···π interactions | 3.0-3.8 | Perpendicular or angled approach |

The hydrogen bonding network of this compound likely creates a stable crystal structure through the combination of strong directional hydrogen bonds and weaker complementary interactions. The amino group's ability to form multiple hydrogen bonds, combined with the acetamide moiety's dual donor-acceptor character, suggests that this compound can generate robust supramolecular assemblies in the solid state.

The influence of the methyl substituent at position 4 may also affect the hydrogen bonding patterns by introducing steric constraints that influence the orientation of neighboring molecules. This steric effect could lead to specific preferred conformations that optimize hydrogen bonding while minimizing unfavorable contacts, ultimately determining the most stable crystal packing arrangement.

Properties

IUPAC Name |

N-(6-amino-4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-3-7(11)4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPTWWWAIQIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355632 | |

| Record name | N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314033-48-2 | |

| Record name | N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as acetic acid or its derivatives, under acidic conditions.

Substitution Reactions: The introduction of the amino group at the 6-position and the methyl group at the 4-position can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.

Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide functional group. This reaction is typically carried out under basic conditions to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide can be contextualized by comparing it to structurally related benzothiazole acetamides and other acetamide derivatives. Key comparisons are summarized in Table 1 and discussed in detail below.

Comparison with Benzothiazole Acetamide Derivatives

- In contrast, ethoxy and chlorophenyl substituents in the patented compound likely enhance membrane permeability but reduce target specificity.

- Antimicrobial vs. Neurological Targets: Compound 47 (a benzothiazole-sulfonyl derivative) exhibits gram-positive antibacterial activity due to its sulfonyl-piperazine moiety, which disrupts bacterial membrane integrity .

Comparison with Non-Benzothiazole Acetamides

- Pyridazinone-Based Agonists: N-(4-Bromophenyl)-2-[5-(3-OCH₃-benzyl)pyridazinone] acts as an FPR2 agonist, demonstrating that acetamide linkers can bridge aromatic and heterocyclic systems to modulate G-protein-coupled receptors . The benzothiazole core in the target compound, however, may favor interactions with enzymatic pockets over receptor sites.

- Trichloro-Acetamide Structural Insights: N-(3-CH₃-phenyl)-2,2,2-trichloro-acetamide’s crystal structure reveals that electron-donating groups (e.g., methyl) disrupt molecular packing .

Quantitative Activity Comparison

- MAO-B Inhibition: While the target compound’s MAO-B activity is hypothetical, its structural analog (R)-N-(benzothiazol-2-yl)-2-(1-phenyl-isoquinoline) shows an IC₅₀ of 0.028 µM for MAO-A with 50-fold selectivity over MAO-B . The amino group in the target compound may invert this selectivity by providing complementary interactions with MAO-B’s hydrophobic active site.

- Antimicrobial Potency : Compound 47’s MIC against S. aureus is ~2 µg/mL , but the target compound’s lack of a sulfonyl group likely renders it inactive against bacteria, highlighting the role of substituents in determining target specificity.

Biological Activity

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound features a benzothiazole ring substituted with an amino group and a methyl group, along with an acetamide functional group. The synthesis typically involves:

- Formation of Benzothiazole Ring : Cyclization of o-aminothiophenol with carbonyl compounds (e.g., acetic acid) under acidic conditions.

- Substitution Reactions : Electrophilic aromatic substitution to introduce amino and methyl groups.

- Acetamide Formation : Acylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to inhibit specific enzymes or proteins crucial for pathogen survival. For instance, it has been tested against E. coli, S. aureus, and other strains, showing comparable or superior efficacy to standard antibiotics like levofloxacin .

2. Anticancer Potential

The compound's anticancer activity is linked to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. It may inhibit certain enzymes that are overexpressed in cancer cells, thereby reducing tumor growth.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may act as a competitive inhibitor for enzymes critical in microbial metabolism or cancer cell survival.

- Interaction with Biological Macromolecules : The compound can bind to proteins or nucleic acids, altering their function and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other benzothiazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Amino-6-methyl-benzothiazole) | Lacks acetamide | Different reactivity profile |

| N-(6-Amino-4-methoxy-benzothiazole) | Methoxy substitution | Altered solubility |

| Benzothiazole derivatives | General class | Varying functional groups affecting activity |

The specific substitution pattern of this compound enhances its binding properties and biological activity compared to these similar compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antibacterial Studies : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) lower than those of standard drugs against several bacterial strains, indicating strong antibacterial potential .

- Anticancer Research : Another study focused on the compound's ability to induce apoptosis in cancer cell lines, revealing promising results that warrant further exploration into its therapeutic applications in oncology.

Q & A

Basic Research Question

- 1H NMR : Signals at δ ~7.7–7.3 ppm (aromatic protons) and δ ~3.7 ppm (methyl groups) confirm substitution patterns .

- IR : Peaks at ~3178 cm⁻¹ (N–H stretch) and ~1668 cm⁻¹ (amide C=O) validate functional groups .

- UV-Vis : Absorbance in the 250–300 nm range (π→π* transitions) correlates with conjugation in the benzothiazole core .

How do structural modifications at the 6-amino or 4-methyl positions influence biological activity?

Advanced Research Question

Substituents at the 6-position (e.g., nitro or methoxy groups) enhance antifungal activity by altering electron density and hydrogen-bonding capacity . For example, replacing the 6-amino group with nitro improves inhibitory activity against C. albicans (MIC ~25 µg/mL). Computational docking (e.g., AutoDock Vina) identifies steric and electronic compatibility with fungal enzyme active sites .

How can contradictions in reported bioactivity data for benzothiazole acetamides be resolved?

Advanced Research Question

Discrepancies arise from variations in assay protocols (e.g., fungal strain selection, inoculum size). Standardizing MIC testing via CLSI guidelines and cross-referencing with in silico ADMET predictions (e.g., SwissADME) improves reproducibility . For example, solubility differences in DMSO vs. aqueous buffers may explain divergent IC₅₀ values.

What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

- Molecular Dynamics (MD) : Simulates binding stability to target proteins (e.g., fungal CYP51) over 100 ns trajectories.

- QSAR Models : Correlate logP values with membrane permeability; derivatives with ClogP <3 show optimal bioavailability .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity and metabolic stability .

How do solvent polarity and crystallization conditions affect polymorph formation?

Advanced Research Question

Ethanol yields monoclinic crystals, while DMSO/water mixtures produce orthorhombic forms due to solvent-dependent H-bond networks. Slow evaporation at 4°C favors thermodynamically stable polymorphs, monitored via PXRD and DSC .

What role do non-classical hydrogen bonds (e.g., C–H⋯O) play in crystal packing?

Advanced Research Question

Intermolecular C6–H6⋯O3 (2.87 Å) and C26–H26⋯O1 (2.92 Å) interactions consolidate ribbon-like structures, while S⋯S contacts (3.62 Å) contribute to van der Waals stabilization . Hirshfeld surface analysis quantifies these contributions, showing >15% impact on lattice energy.

How can antifungal derivatives of this compound be optimized for reduced cytotoxicity?

Advanced Research Question

Introducing hydrophilic groups (e.g., sulfonamide or hydroxyl) at the 4-methyl position reduces mammalian cell toxicity (e.g., IC₅₀ >100 µM in HEK293 cells) while retaining antifungal potency. Parallel artificial membrane permeability assays (PAMPA) guide logD optimization .

What synthetic intermediates are critical for developing this compound-based drug candidates?

Advanced Research Question

- 3-(Benzothiazol-2-yl)-carbamoyl acrylic acid : Key precursor for succinamic acid derivatives with herbicidal activity .

- Thiazole-triazole hybrids : Enhance anticancer activity via topoisomerase II inhibition .

- Adamantyl-substituted analogs : Improve blood-brain barrier penetration for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.